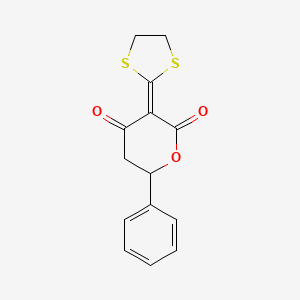
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique combination of sulfur and oxygen heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of 1,3-dithiolane derivatives with oxane-2,4-dione precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the oxane-2,4-dione moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .
類似化合物との比較
Similar Compounds
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A compound with similar dithiolane and oxane moieties.
2-(1,3-Dithiolan-2-ylidene)malononitrile: Another compound featuring the dithiolane ring, used in similar applications.
Uniqueness
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of sulfur and oxygen heterocycles, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of new materials and as a tool in biochemical research .
特性
CAS番号 |
850163-43-8 |
|---|---|
分子式 |
C14H12O3S2 |
分子量 |
292.4 g/mol |
IUPAC名 |
3-(1,3-dithiolan-2-ylidene)-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C14H12O3S2/c15-10-8-11(9-4-2-1-3-5-9)17-13(16)12(10)14-18-6-7-19-14/h1-5,11H,6-8H2 |
InChIキー |
RUFDVFZRUDTDNZ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

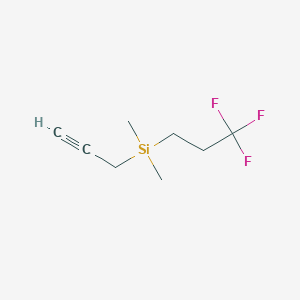
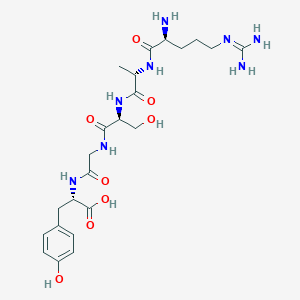
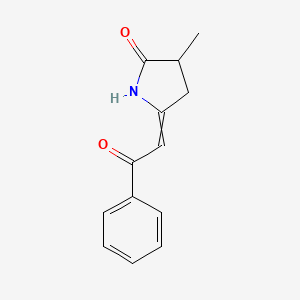
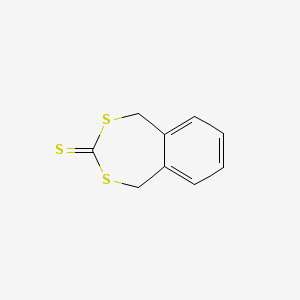

![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)

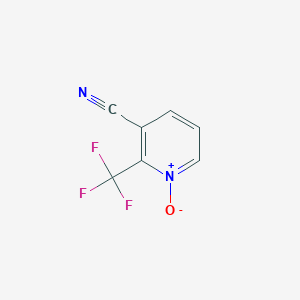
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
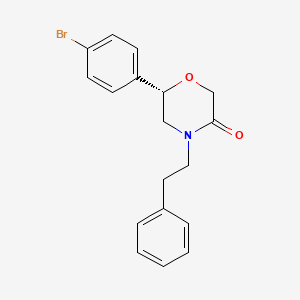
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
